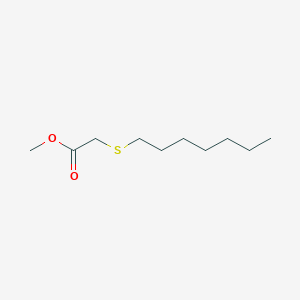

Methyl (heptylthio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (heptylthio)acetate is a chemical compound that belongs to the family of thioesters. It is commonly used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Interaction with Serum Albumins

Methyl (heptylthio)acetate's interaction with serum albumins has been studied, emphasizing its potential implications in toxicology and pharmacokinetics. The interaction with albumins influences the distribution and elimination of compounds like this compound in the body. Studies using fluorescence quenching techniques have explored how methyl parathion, a compound similar in structure, interacts with human and bovine serum albumins, suggesting complex formation and providing insight into its binding affinities (Silva et al., 2004).

Electrochemical Fluorination

Electrochemical fluorination is a key process in modifying the properties of various compounds, including those similar to this compound. The study of the electrochemical fluorination and radiofluorination of methyl(phenylthio)acetate provides insights into optimizing parameters like oxidation potential, temperature, and concentration ratios for achieving efficient fluorination. These findings contribute to the broader understanding of the electrochemical modification of compounds like this compound (Balandeh et al., 2017).

Enzymatic Transformation in Biofuel Production

This compound might find relevance in enzymatic processes involved in biofuel production. A comparative study on the enzymatic transformation of soybean oil with various acyl acceptors, including methyl acetate, highlights the potential of such compounds in biofuel synthesis. The study underscores the advantages of methyl acetate over traditional acyl acceptors, such as its non-inhibitory effect on enzymatic activity and its contribution to higher yield and stability in biodiesel production (Du et al., 2004).

Methylation Analysis in Structural Determination

This compound might also be relevant in methylation analysis techniques used for structural determination of polysaccharides. Methylation analysis involves derivatization of sugars in polysaccharides to partially methylated alditol acetates, a process that requires precision and understanding of the structural implications of methylation. Insights from studies on methylation analysis can guide the effective use of methylating agents in determining the structure of complex carbohydrates (Sims et al., 2018).

Use as a Co-Solvent in Lithium-Ion Batteries

The application of methyl acetate as a co-solvent in lithium-ion batteries for electric vehicles suggests that compounds like this compound could potentially enhance the rate capability of batteries. Research focusing on the impacts of methyl acetate as a co-solvent in NMC532/graphite cells provides insights into its influence on battery performance and longevity. This area of research opens possibilities for using structurally similar compounds in advanced energy storage technologies (Li et al., 2018).

Propiedades

IUPAC Name |

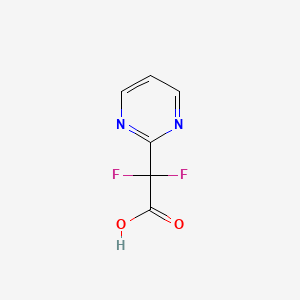

methyl 2-heptylsulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPKHJAVGQDPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)

![3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631186.png)

![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)

![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)